Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1823403-18-4
VCID: VC4334771
InChI: InChI=1S/C7H8N4O5/c1-16-5(12)3-10-2-4(11(14)15)6(9-10)7(8)13/h2H,3H2,1H3,(H2,8,13)
SMILES: COC(=O)CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-]
Molecular Formula: C7H8N4O5
Molecular Weight: 228.164

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate

CAS No.: 1823403-18-4

Cat. No.: VC4334771

Molecular Formula: C7H8N4O5

Molecular Weight: 228.164

* For research use only. Not for human or veterinary use.

Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate - 1823403-18-4

Specification

CAS No. 1823403-18-4
Molecular Formula C7H8N4O5
Molecular Weight 228.164
IUPAC Name methyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)acetate
Standard InChI InChI=1S/C7H8N4O5/c1-16-5(12)3-10-2-4(11(14)15)6(9-10)7(8)13/h2H,3H2,1H3,(H2,8,13)
Standard InChI Key XEIVHRYGLCLAKD-UHFFFAOYSA-N
SMILES COC(=O)CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-]

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound’s structure comprises a 1H-pyrazole ring with substituents at positions 1, 3, and 4 (Figure 1). The carbamoyl group at position 3 introduces hydrogen-bonding capabilities, while the nitro group at position 4 enhances electrophilicity. The methyl ester moiety at position 1 contributes to lipophilicity, influencing solubility and bioavailability .

Discrepancies in CAS Registry Numbers

Two CAS numbers are reported: 1823403-18-4 and 102039-36-1 . This divergence may stem from registry updates, nomenclature variations, or clerical errors. Both identifiers refer to the same structural formula, as confirmed by overlapping molecular descriptors .

Synthesis and Physicochemical Properties

Physical and Chemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₇H₈N₄O₅
Molecular Weight228.164 g/mol
Predicted pKa14.51 ± 0.50
Boiling Point (est.)~367°C (analogous compound)
Density (est.)~1.6 g/cm³ (analogous compound)

The high predicted pKa suggests moderate acidity, likely attributable to the carbamoyl group. Estimated boiling points and densities, inferred from structurally similar compounds, indicate low volatility and solid-state stability .

Comparative Analysis with Structural Analogs

Methyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (CAS 1171645-95-6) serves as a relevant analog :

PropertyTarget CompoundAnalog (CAS 1171645-95-6)
Molecular FormulaC₇H₈N₄O₅C₇H₈ClN₃O₄
Molecular Weight228.164 g/mol233.61 g/mol
Substituents-CONH₂, -NO₂-Cl, -CH₃, -NO₂
Boiling Point~367°C (est.)367.8±42.0°C

Chlorine substitution in the analog increases molecular weight and alters electronic properties, potentially enhancing halogen-bonding interactions in biological targets .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s ester group facilitates prodrug synthesis, while the nitro group serves as a precursor for amine functionalities via reduction. Potential derivatives include:

  • Amide analogs: Hydrolysis of the methyl ester yields carboxylic acids for peptide coupling.

  • Nitro-reduced amines: Catalytic hydrogenation produces 4-amino-pyrazoles, bioactive in kinase inhibition .

Material Science

Nitro groups enhance energetic material performance, suggesting applications in:

  • Propellant additives: Thermal stability and nitrogen content improve combustion efficiency.

  • Coordination polymers: Pyrazole-metal complexes form porous frameworks for gas storage.

Challenges and Future Directions

  • Synthetic Optimization: Current methods lack specificity; regioselective nitration and carbamoylation require refinement.

  • Biological Profiling: Prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli).

  • Computational Modeling: Molecular docking studies could predict binding affinities for COX-2 or DNA topoisomerases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator